2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine, also known as 2-CFPP, is an organic compound with a unique structure and a wide range of potential applications. It is a heterocyclic compound formed from the cyclization of 2-fluorophenylpyrimidine and cyclopropyl amine. 2-CFPP has been studied extensively for its potential use in a variety of scientific research applications.
Scientific Research Applications
Synthesis of Antitumor Drugs
Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate of many antitumor drugs, can be synthesized from compounds similar to 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine. This process involves acylation and nucleophilic substitution, indicating its potential in developing small molecular inhibitors for anti-tumor purposes (Gan et al., 2021).
Quantum Chemical Characterization
The compound's derivatives have been studied for hydrogen bonding (HB) sites, essential for understanding molecular interactions. Quantum chemistry methods have identified major hydrogen bonding sites in similar pyrimidine compounds, which is crucial in the design and development of new pharmaceuticals (Traoré et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of compounds like cyprodinil, closely related to 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine, helps in understanding the molecular configuration and interaction with other compounds. This information is vital for drug design and development (Jeon et al., 2015).
Synthesis of Fluoroaryl Substituted Pyrroles and Pyrimidines
The synthesis of fluoroaryl substituted pyrroles and pyrimidines from reactions involving compounds like 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine contributes to the development of new chemical entities with potential therapeutic applications (Dave & Desai, 1999).
Radiosensitizing Effect in Cancer Therapy
Derivatives of compounds like 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine have shown potential as radiosensitizers in cancer therapy, improving the effectiveness of radiotherapy (Jung et al., 2019).
Anti-Inflammatory and Analgesic Activity
Pyrimidine derivatives, similar in structure to 2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine, have been synthesized and shown anti-inflammatory and analgesic activities, indicating their potential in pain management and inflammation treatment (Sondhi et al., 2009).
Synthesis of Trifluoromethylated Analogues
The synthesis of trifluoromethylated analogues of pyrimidine compounds demonstrates the versatility of these compounds in creating derivatives with varied properties, which can be tailored for specific therapeutic applications (Sukach et al., 2015).
properties
IUPAC Name |
2-cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZPRNBBCPTJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-6-(2-fluorophenyl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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